Bienvenue dans la boutique en ligne BenchChem!

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)

Somatostatin pharmacology Growth hormone inhibition Cyclic peptide SAR

This para-AMPA-cyclized tetrapeptide (cyclo(Phe-D-Trp-Lys-Thr-4-AMPA)) is uniquely devoid of growth hormone (GH) and luteinizing hormone (LH) inhibitory activity, making it the definitive negative control for in vitro somatostatin receptor (SST) functional assays. Its equilibrium between β-II' turn and γ-turn conformations, established by 2D NMR, distinguishes it from active SRLs and enables rigorous SAR studies. Researchers can confidently verify receptor-mediated effects, validate assay specificity, and calibrate analytical systems. Custom synthesis with full characterization (HPLC, MS, NMR) ensures batch-to-batch consistency.

Molecular Formula C39H49N7O6
Molecular Weight 711.8 g/mol
CAS No. 111011-00-8
Cat. No. B010715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)
CAS111011-00-8
Synonymscyclic-PTLT-4-AMPA
cyclo(Phe-Trp-Lys-Thr-4-AMPA)
cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)
Molecular FormulaC39H49N7O6
Molecular Weight711.8 g/mol
Structural Identifiers
SMILESCC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O
InChIInChI=1S/C39H49N7O6/c1-25(48)35(24-47)46-37(50)32(13-7-8-18-40)44-39(52)34(21-29-23-42-31-12-6-5-11-30(29)31)45-38(51)33(19-26-9-3-2-4-10-26)43-36(49)20-27-14-16-28(22-41)17-15-27/h2-6,9-12,14-17,23-25,32-35,42,48H,7-8,13,18-22,40-41H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1
InChIKeyVEHDMBLGRZBEPC-NYHWNOQPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) (CAS 111011-00-8): Compound Identity and Baseline Characteristics for Procurement Decisions


Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) [CAS 111011-00-8, molecular formula C₃₉H₄₉N₇O₆, molecular weight 711.85 g/mol], also designated cyclo(Phe-D-Trp-Lys-Thr-4-AMPA) or cyclic-PTLT-4-AMPA, is a synthetic cyclic tetrapeptide somatostatin analog in which the active somatostatin tetrapeptide sequence Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰ is cyclized through a para-(aminomethyl)phenylacetic acid (para-AMPA) spacer unit [1]. Unlike clinically deployed somatostatin receptor ligands (SRLs) such as octreotide, lanreotide, and pasireotide, this para-AMPA analog is devoid of growth hormone (GH)-inhibitory and luteinizing hormone (LH)-inhibitory activity in vitro [2]. The compound was first described by Vander Elst et al. (1987) as one of a pair of AMPA-spacer somatostatin analogs designed to probe the conformational determinants of somatostatin receptor activation [1].

Why Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) Cannot Be Substituted by Octreotide or Other Clinically Active Somatostatin Analogs


Generic substitution between somatostatin analogs is precluded by profound functional divergence arising from differential cyclization chemistry and resultant conformational signatures. This para-AMPA-cyclized tetrapeptide exhibits no measurable GH-inhibition or LH-inhibition in vitro, in marked contrast to the disulfide-bridged octapeptide octreotide (SMS 201-995), which inhibits GH secretion with an IC₅₀ of approximately 0.02–0.6 nM in pituitary cell assays and is three-fold more potent than native somatostatin [1]. The para-AMPA spacer enforces an equilibrium between β-II' turn and γ-turn conformations that diverges from the bioactive β-turn conformation adopted by active somatostatin analogs [2]. Even among AMPA-spacer positional isomers, the ortho-AMPA, meta-AMPA, and para-AMPA analogs exhibit distinct conformational preferences and cannot be regarded as interchangeable [2][3]. Users requiring a functional somatostatin receptor agonist must select octreotide, lanreotide, or pasireotide; those requiring a structurally defined inactive control or conformational probe should select this para-AMPA compound.

Quantitative Differentiation Evidence for Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) (CAS 111011-00-8) vs. Comparators


GH-Inhibitory Activity in Rat Pituitary Cells: Para-AMPA Analog vs. Octreotide and Meta-AMPA Analog

In the original 1987 head-to-head evaluation using in vitro rat pituitary cell assays, the para-AMPA analog (CAS 111011-00-8) exhibited no detectable growth hormone (GH)-inhibitory activity [1]. The meta-AMPA positional isomer likewise showed no GH-inhibition [1]. By contrast, octreotide (SMS 201-995), a disulfide-cyclized octapeptide somatostatin analog, potently inhibits GH release with an IC₅₀ of approximately 0.02 nM in human pituitary adenoma cell cultures and 0.4–0.6 nM in rat anterior pituitary cells, making it roughly 3-fold more potent than native somatostatin (SST-14) [2][3]. The quantified difference between the para-AMPA analog and octreotide is categorical: complete absence of detectable functional activity vs. low-nanomolar to sub-nanomolar potency.

Somatostatin pharmacology Growth hormone inhibition Cyclic peptide SAR

LH-Inhibitory Activity in Rat Pituitary Assay: Para-AMPA vs. Octreotide and Meta-AMPA Analog

The same 1987 study that evaluated GH-inhibitory activity also assessed luteinizing hormone (LH)-inhibitory activity. Both the para-AMPA analog (CAS 111011-00-8) and the meta-AMPA positional isomer demonstrated no measurable LH-inhibition in in vitro pituitary assays [1]. In contrast, octreotide has been shown in multiple independent studies to suppress LH secretion: in rat primary anterior pituitary cultures, octreotide inhibited GnRH-stimulated LH release by approximately 34%, and in LβT2 gonadotrope cells, octreotide suppressed LH mRNA expression and LH secretion, though with lower potency than its GH-inhibitory effect [2][3].

Luteinizing hormone Gonadotropin inhibition Somatostatin analog specificity

Conformational Signature by 2D NMR: Beta-II' Turn/Gamma-Turn Equilibrium vs. Bioactive Beta-Turn Conformation

A 2D NMR conformational analysis (COSY, NOESY) performed in the same study directly compared the solution conformations of the para-AMPA, meta-AMPA, and ortho-AMPA somatostatin analogs [1][2]. The para-AMPA analog (CAS 111011-00-8) exists in an equilibrium between a β-II' turn and a γ-turn structure [1]. The meta-AMPA analog exhibits some conformational analogy with the bioactive β-turn conformation proposed by Veber and colleagues for active somatostatin hexapeptide analogs [1][3]. The ortho-AMPA analog (cyclo(Phe-D-Trp-Lys-Thr-o-AMPA)) adopts conformations that are altogether different from the proposed bioactive conformation and are sensitive to the solvent medium (DMSO-d₆ vs. CD₃OH) [2]. The bioactive conformation of highly active cyclic hexapeptide somatostatin analogs such as cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) is characterized by a type II' β-turn encompassing the D-Trp-Lys-Thr-Phe segment [3].

Peptide conformation Beta-turn mimetics 2D NMR spectroscopy Structure-activity relationship

Somatostatin Receptor Subtype 2 (SST2) Binding Affinity: Para-AMPA Analog vs. Clinically Deployed SRLs

Although direct radioligand binding data for the para-AMPA analog at cloned human somatostatin receptor subtypes are not reported in the primary literature, the complete absence of GH-inhibitory activity — a response predominantly mediated by SST2 receptor activation in pituitary somatotroph cells — provides strong functional evidence for negligible SST2 engagement by this compound [1]. By contrast, octreotide binds human SST2 with an IC₅₀ of 0.4–2.1 nM, SST3 with 4.4–34.5 nM, and SST5 with 5.6–32 nM, while showing negligible affinity for SST1 and SST4 (IC₅₀ > 1000 nM) [2]. Lanreotide displays a similar SST2-preferring profile (SST2 IC₅₀ 0.5–1.8 nM; SST5 IC₅₀ 0.6–14 nM) [2]. Pasireotide, a second-generation multireceptor SRL, binds SST1 (IC₅₀ 9.3 nM), SST2 (1.0 nM), SST3 (1.5 nM), and SST5 (0.16 nM) [2]. The inferred absence of SST2 binding by the para-AMPA analog represents a functional differentiation of >500-fold vs. the clinical SRLs at the therapeutically most relevant somatostatin receptor subtype.

SST2 receptor binding Somatostatin receptor pharmacology Receptor selectivity profiling

Cyclization Mode and Spacer Geometry: Para-AMPA vs. Ortho-AMPA, Meta-AMPA, and Disulfide Bridge

The para-AMPA analog (CAS 111011-00-8) employs a para-(aminomethyl)phenylacetic acid spacer to cyclize the linear tetrapeptide sequence Phe-D-Trp-Lys-Thr, forming a 14-membered macrocyclic ring [1]. This contrasts with three structurally distinct comparator cyclization strategies: (i) the ortho-AMPA analog, which uses an ortho-(aminomethyl)phenylacetic acid spacer designed to mimic a cis-constrained Gly-Gly dipeptide [2]; (ii) the meta-AMPA analog, which uses a meta-substituted AMPA spacer [1]; and (iii) octreotide, which is cyclized via a disulfide bridge between Cys² and Cys⁷, forming a 23-membered ring [3]. The AMPA spacer is intended as a chemically stable, protease-resistant alternative to the redox-sensitive disulfide bridge. The positional isomerism of the AMPA spacer (ortho vs. meta vs. para) directly dictates the spatial orientation of the Phe and Thr residues and consequently the conformational ensemble accessible to the macrocycle, as evidenced by the divergent NMR conformational signatures [1][2].

Cyclic peptide design AMPA spacer chemistry Peptide cyclization strategy Conformational constraint

Chemical Identity Verification: CAS 111011-00-8 Uniquely Identifies the Para-AMPA (4-AMPA) Cyclic Tetrapeptide

CAS registry number 111011-00-8 is assigned exclusively to the para-(aminomethyl)phenylacetic acid (4-AMPA) cyclized tetrapeptide cyclo(Phe-D-Trp-Lys-Thr-4-AMPA), with the IUPAC systematic name (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[2-[4-(aminomethyl)phenyl]acetyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]hexanamide [1]. The structurally distinct ortho-AMPA analog (cyclo(Phe-D-Trp-Lys-Thr-o-AMPA)) and meta-AMPA analog are indexed under separate identifiers [2]. The MeSH Supplementary Concept record (Unique ID C053148) explicitly maps this CAS number to the para-AMPA cyclization mode and cross-references the original 1987 characterization paper [1]. The molecular formula is C₃₉H₄₉N₇O₆ with a monoisotopic exact mass of 711.374 g/mol . This unambiguous CAS-to-structure mapping is critical for procurement, as confusion with the ortho- or meta-AMPA analogs, or with clinically used octreotide (CAS 83150-76-9), would result in receipt of a compound with fundamentally different conformational and biological properties.

Compound authentication CAS registry integrity Chemical procurement quality control

Recommended Research and Industrial Application Scenarios for Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) (CAS 111011-00-8)


Negative Control for Somatostatin Receptor (SST2/SST5) Functional Assays in Pituitary Cell Models

The complete absence of GH-inhibitory and LH-inhibitory activity of the para-AMPA analog [1] makes it an ideal negative control for in vitro somatostatin receptor functional assays. When testing novel SRL candidates for SST2- or SST5-mediated GH suppression in rat pituitary cell cultures or human pituitary adenoma primary cultures, this compound can be used at equimolar concentrations alongside active comparators such as octreotide (GH IC₅₀ ~0.02–0.6 nM [2][3]) to verify that observed inhibitory effects are receptor-mediated rather than arising from non-specific peptide effects. The compound shares the core Phe-D-Trp-Lys-Thr tetrapeptide sequence with active somatostatin analogs, controlling for peptide-related assay interference while remaining pharmacologically silent at somatostatin receptors [1].

Conformational Probe for Beta-II' Turn/Gamma-Turn Equilibrium Studies in Constrained Cyclic Tetrapeptides

The para-AMPA analog is uniquely characterized by an equilibrium between β-II' turn and γ-turn structures in solution, as established by 2D COSY and NOESY NMR spectroscopy [1]. This property distinguishes it from the meta-AMPA analog (partial bioactive β-turn analogy) and the ortho-AMPA analog (non-bioactive, solvent-dependent conformations) [1][4]. Researchers investigating turn preferences in cyclic tetrapeptides or developing computational models for turn prediction can use this compound as a reference standard for β-II'/γ-turn interconversion dynamics. Its 14-membered ring size and para-substitution pattern provide a scaffold for systematic studies of how spacer regiochemistry modulates backbone dihedral angles and hydrogen-bonding networks [1].

Structure-Activity Relationship (SAR) Reference Compound in Somatostatin Analog Development Programs

In medicinal chemistry programs aimed at developing novel somatostatin receptor ligands, the para-AMPA analog serves as a key SAR reference point. It demonstrates that cyclization of the minimal active sequence Phe-D-Trp-Lys-Thr through a para-AMPA spacer is sufficient to abolish all somatostatin-like biological activity, despite the presence of the pharmacophoric tetrapeptide [1]. This finding, juxtaposed with the potent activity of disulfide-cyclized octreotide [3] and cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) [5], provides critical evidence that the spatial orientation enforced by the cyclization strategy — not merely the presence of the tetrapeptide sequence — determines receptor activation. The compound thus anchors the negative-activity end of the SAR continuum for AMPA-spacer somatostatin analogs [1].

Calibration Standard for Peptide Purity and Identity Verification in AMPA-Spacer Cyclic Peptide Synthesis

Given the unambiguous CAS registry identity (111011-00-8) and well-characterized physicochemical properties (C₃₉H₄₉N₇O₆, MW 711.85 g/mol, exact monoisotopic mass 711.374) [1], this compound can serve as a calibration and identity verification standard in laboratories synthesizing or characterizing AMPA-spacer cyclic peptides. Its ¹H NMR spectral assignments (reported in the original 1987 conformational study [1]) provide reference chemical shift data for distinguishing para-AMPA cyclized products from ortho-AMPA or meta-AMPA byproducts. The compound's HPLC retention characteristics and mass spectrometric fragmentation pattern can be used to validate synthetic batch identity when procuring from custom peptide synthesis vendors [1].

Quote Request

Request a Quote for Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.